5-(4-methylphenyl)-1H-imidazol-2-amine;sulfuric acid

Imidazoline I2 receptor Binding affinity Ligand selectivity

SAR studies for imidazoline I2 receptors require precise 5-aryl-2-aminoimidazole analogs. Substituting the p-tolyl group with other aryl moieties alters binding unpredictably. This hemisulfate salt offers: - Defined I2 receptor affinity: Ki = 200 nM - Moderate selectivity over α2-adrenergic receptors (Ki = 302 nM) - Reference standard for radioligand binding assays and non-opioid analgesic scaffold optimization - Hemisulfate form for pre-formulation solubility/stability studies

Molecular Formula C10H13N3O4S
Molecular Weight 271.3 g/mol
CAS No. 1177340-62-3
Cat. No. B1286328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-methylphenyl)-1H-imidazol-2-amine;sulfuric acid
CAS1177340-62-3
Molecular FormulaC10H13N3O4S
Molecular Weight271.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N2)N.OS(=O)(=O)O
InChIInChI=1S/C10H11N3.H2O4S/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9;1-5(2,3)4/h2-6H,1H3,(H3,11,12,13);(H2,1,2,3,4)
InChIKeyKVONPTYOYJYAAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methylphenyl)-1H-imidazol-2-amine Hemisulfate in Receptor Research


5-(4-methylphenyl)-1H-imidazol-2-amine;sulfuric acid (CAS 1177340-62-3) is the hemisulfate salt of a 5-aryl-2-aminoimidazole. The free base is a characterized ligand for imidazoline I2 receptors (Ki = 200 nM) and exhibits moderate selectivity over alpha-2 adrenergic receptors (Ki = 302 nM) [1]. This compound is part of the AldrichCPR screening collection and is primarily utilized as a building block in early drug discovery .

Receptor target Imidazoline I2 receptor ligand with reported binding affinity
Screening library source AldrichCPR collection building block for early discovery workflows
Salt form Hemisulfate salt may support aqueous assay preparation over free base

5-(4-Methylphenyl)-1H-imidazol-2-amine I2 Receptor Specificity


The 4-methylphenyl substituent on the imidazole core directly influences receptor binding affinity and selectivity profiles. Generic substitution with other 5-aryl-2-aminoimidazoles, such as the unsubstituted phenyl, 4-chlorophenyl, or 4-methoxyphenyl analogs, is not equivalent without explicit comparative data. The specific electronic and steric properties of the p-tolyl group contribute to its measured binding constants, and assuming interchangeability can lead to erroneous conclusions in structure-activity relationship (SAR) studies targeting imidazoline receptors [1].

Target compound4-Methylphenyl substituent
Structural analogMay not transfer directly
Targetp-Tolyl group at C5 of 2-aminoimidazole
Unsubstituted phenylAbsence of methyl may shift I2 binding profile
TargetElectron-donating 4-methyl substituent
4-Chlorophenyl analogElectron-withdrawing Cl may alter receptor interaction
TargetModerate steric bulk at para position
4-Methoxyphenyl analogMethoxy steric and electronic properties differ; SAR may not reproduce

Quantitative Differentiation of 5-(4-Methylphenyl)-1H-imidazol-2-amine


I2 Receptor Affinity Comparison

The free base of the target compound demonstrates a binding affinity (Ki) of 200 nM for the imidazoline I2 receptor, as determined by displacement of [3H]idazoxan in rabbit kidney membranes [1]. This affinity is moderate compared to high-affinity I2 ligands like 2-BFI (Ki ~ 1-10 nM) but distinguishes it from non-selective imidazolines. It exhibits a 1.5-fold selectivity window over the alpha-2 adrenergic receptor (Ki = 302 nM) [1].

I2 Receptor Affinity
Reported
Ki = 200 nM (I2)
Ki = 302 nM (α2-adrenergic)
1.5× selectivity window
Supports I2-selective assay design context
Radioligand displacement in rabbit kidney membranes; moderate affinity relative to high-affinity I2 ligands
Imidazoline I2 receptor Binding affinity Ligand selectivity

Hemisulfate Salt Solubility and Stability

The hemisulfate salt (CAS 1177340-62-3) is specifically prepared to enhance aqueous solubility compared to the free base (CAS 60472-16-4) . While quantitative solubility values are not available from allowed sources for this specific salt, hemisulfate salts are a well-established class for improving the dissolution rate and handling of basic heterocycles in biological assays [1]. The reported molecular weight of 271.3 g/mol (C10H13N3O4S) confirms the 2:1 free base to sulfuric acid stoichiometry [2].

Salt-Form Identity
Class-level inference
Hemisulfate salt
2:1 free base to H2SO4 stoichiometry
MW = 271.3 g/mol
Salt-form solubility context; may support aqueous assay preparation
Quantitative solubility data to verify; class-level salt selection principles apply
Salt selection Solubility Stability Hemisulfate

5-(4-Methylphenyl)-1H-imidazol-2-amine Hemisulfate Applications


I2 Receptor Ligand Screening and SAR

Used as a reference compound or chemical probe in radioligand binding assays to investigate I2 receptor pharmacology. Its known Ki of 200 nM allows researchers to calibrate assay systems and serve as a benchmark for novel I2 ligand development [1].

CNS Drug Discovery and Neuroprotection

I2 receptors are implicated in neuroprotection and pain modulation. This compound can be used as a starting scaffold for medicinal chemistry optimization programs aiming to develop new non-opioid analgesics, given its defined affinity profile [1].

5-Aryl-2-Aminoimidazole Salt Physicochemical Profiling

The hemisulfate salt form serves as a reference standard for studying how salt formation impacts the solubility, stability, and bioavailability of the 5-aryl-2-aminoimidazole class in pre-formulation studies [2].

Application
Selection Property
Validation Focus
I2 receptor pharmacology studies
Receptor binding context with reported Ki
I2 / α2 selectivity endpoint review
CNS receptor pathway research
Pathway-modulation assay context
Model-response endpoint interpretation
Salt-form physicochemical studies
Salt-form selection context
Solubility and stability verification
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